molecular formula C15H18N2O2 B1332542 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 381679-93-2

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Katalognummer: B1332542
CAS-Nummer: 381679-93-2
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: QERVLMFEJQUIMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERVLMFEJQUIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354826
Record name 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381679-93-2
Record name 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Physicochemical Landscape of Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole Scaffold in Medicinal Chemistry

As a Senior Application Scientist, I often emphasize to drug development teams that the pyrazole ring is not just a structural spacer; it is a dynamic, functional participant in target engagement. Pyrazole is a privileged five-membered heteroaromatic ring containing two adjacent nitrogen atoms. The N1 atom acts as a pyrrole-like hydrogen-bond donor, while the N2 atom acts as a pyridine-like hydrogen-bond acceptor[1]. This amphoteric duality allows pyrazoles to adapt to diverse biological pockets, making them indispensable in modern pharmacotherapy—from anti-inflammatory agents like celecoxib to kinase inhibitors like ruxolitinib[2][3].

Understanding the physicochemical properties of substituted pyrazoles is paramount. A single substitution can drastically alter the molecule's ionization state, lipophilicity, and tautomeric equilibrium, cascading into profound effects on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[2][4].

Core Physicochemical Properties & Substituent Effects

Acid-Base Chemistry (pKa)

Unsubstituted pyrazole is a weak base, with the conjugate acid exhibiting a pKa of approximately 2.49 at 25°C[5]. The introduction of functional groups onto the carbon backbone (C3, C4, or C5) heavily modulates this basicity. Electron-withdrawing groups (EWGs), such as a trifluoromethyl (-CF3) moiety, pull electron density away from the nitrogen atoms via inductive effects. This significantly lowers the pKa of the conjugate acid, rendering the molecule largely neutral and unionized at physiological pH[6]. Conversely, electron-donating groups (EDGs) like alkyl chains increase the electron density, raising the pKa and enhancing basicity.

Annular Prototropic Tautomerism

Unsubstituted and asymmetrically C-substituted pyrazoles undergo rapid 1,2-prototropic tautomerism in solution[5]. This hydrogen migration between the N1 and N2 atoms creates a dynamic equilibrium (e.g., between 3-substituted and 5-substituted tautomers). The dominant tautomeric form dictates the spatial orientation of the hydrogen-bond donor and acceptor vectors. If a specific tautomer is required for optimal receptor binding, medicinal chemists must strategically place substituents to thermodynamically favor that specific form[7].

G P Substituted Pyrazole Core T1 Tautomer A (e.g., 3-substituted) P->T1 Annular Shift T2 Tautomer B (e.g., 5-substituted) P->T2 Annular Shift EWG Electron-Withdrawing Group (e.g., -CF3) -> Lowers pKa P->EWG C-Substitution EDG Electron-Donating Group (e.g., -CH3) -> Raises pKa P->EDG C-Substitution T1->T2 Prototropic Equilibrium Bind Target Receptor Engagement (Dynamic H-Bonding) T1->Bind Specific Geometry T2->Bind Altered Geometry

Fig 1. Pyrazole tautomerism and the impact of electronic substituents on receptor binding.

Lipophilicity (LogP/LogD)

Modulating the lipophilicity of the pyrazole scaffold is critical for optimizing membrane permeability. Fluorination is a classical bioisosteric strategy used in our field to increase LogP while simultaneously blocking metabolic liabilities (e.g., cytochrome P450-mediated oxidation)[6][8]. However, excessive lipophilicity can lead to poor aqueous solubility, a common hurdle in pyrazole drug development[9].

Quantitative Data Summary

To illustrate these substituent effects, the table below summarizes the physicochemical shifts observed in representative pyrazole scaffolds.

Table 1: Physicochemical Properties of Representative Pyrazoles

CompoundSubstitution PatternpKa (Conjugate Acid)LogP (Experimental)Dominant Tautomer Effect
Pyrazole Unsubstituted~2.490.22Rapid exchange (1:1 ratio)
3-Methylpyrazole C3-CH3 (EDG)~3.000.853-methyl form favored
3-Trifluoromethylpyrazole C3-CF3 (EWG)~ -0.201.603-CF3 form favored

Experimental Determination Protocols

Protocol 1: Potentiometric Determination of pKa

Causality: Potentiometry measures the exact change in pH as a titrant is added, providing highly accurate pKa values for ionizable groups. Because many functionalized pyrazoles suffer from poor aqueous solubility, a co-solvent extrapolation method (Yasuda-Shedlovsky) must be employed to prevent precipitation during titration, ensuring the system remains thermodynamically valid[10].

  • Step 1: Prepare a 1-2 mM solution of the pyrazole derivative in a standardized 0.15 M KCl background electrolyte. This maintains a constant ionic strength, preventing activity coefficient fluctuations.

  • Step 2: For insoluble derivatives, prepare three separate solutions in varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH by volume).

  • Step 3: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere to prevent atmospheric CO2 from forming carbonic acid and skewing the pH.

  • Step 4: Calculate the apparent pKa (psKa) from the inflection points of the titration curves using Bjerrum plot analysis.

  • Step 5: Plot the psKa values against the dielectric constant of the respective co-solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.

Protocol 2: Shake-Flask Method for Lipophilicity (LogP)

Causality: The shake-flask method physically partitions the drug between an aqueous buffer and 1-octanol. We use 1-octanol because its amphiphilic nature closely mimics the hydrogen-bonding dynamics of the biological lipid bilayer[8].

  • Step 1: Pre-saturate 1-octanol and aqueous buffer (pH 7.4) with each other by stirring them together for 24 hours. This self-validating step ensures thermodynamic equilibrium and prevents volume shifts during the actual experiment.

  • Step 2: Dissolve the pyrazole derivative in the octanol phase at a known stock concentration.

  • Step 3: Combine the spiked octanol and the aqueous buffer in a glass vial (typically a 1:1 ratio, though this can be adjusted based on the estimated lipophilicity of the specific derivative).

  • Step 4: Mechanically shake the vials for 60 minutes at a constant 25°C, followed by centrifugation at 3000 rpm for 15 minutes to achieve complete, crisp phase separation.

  • Step 5: Quantify the concentration of the pyrazole in both phases using a validated LC-MS/MS method. Calculate LogP as log([Drug]octanol / [Drug]water).

Protocol 3: Dynamic NMR for Tautomeric Equilibrium

Causality: At room temperature, pyrazole tautomerism is often too fast for the NMR timescale, resulting in broadened or averaged signals that obscure structural data. Variable-temperature (VT) NMR slows the proton exchange rate, allowing distinct tautomeric peaks to be resolved, identified, and integrated[5][7].

  • Step 1: Dissolve the pyrazole in an aprotic, non-hydrogen-bonding deuterated solvent (e.g., CDCl3 or CD2Cl2) to prevent solvent-mediated proton exchange.

  • Step 2: Acquire baseline 1H and 13C NMR spectra at 298 K. Identify broadened signals, typically at the C3/C5 proton positions.

  • Step 3: Gradually lower the probe temperature (e.g., down to 230 K) and acquire spectra at 10 K intervals.

  • Step 4: Identify the coalescence temperature (Tc)—the exact point where the averaged signal splits into two distinct peaks representing the individual tautomers.

  • Step 5: At the lowest temperature, integrate the resolved C3-H and C5-H peaks to calculate the tautomeric equilibrium constant (KT).

G Start Synthesized Pyrazole pKa Potentiometric Titration (Ionization Profile) Start->pKa LogP Shake-Flask / HPLC (Lipophilicity) Start->LogP NMR Variable-Temp NMR (Tautomeric Ratio) Start->NMR ADMET In Vitro ADMET Profiling pKa->ADMET Solubility / Permeability LogP->ADMET Clearance / Toxicity NMR->ADMET Target Affinity Lead Lead Optimization ADMET->Lead

Fig 2. Experimental workflow for the physicochemical characterization of pyrazole derivatives.

Impact on ADMET and Drug Development

The interplay between pKa, tautomerism, and lipophilicity dictates the ultimate success of pyrazole-based drugs in the clinic[2]. For instance, highly lipophilic, heavily substituted pyrazoles may exhibit excellent target affinity but suffer from dissolution-rate-limited absorption, categorizing them as BCS Class II compounds[8]. By rationally tuning the electronic nature of the substituents—such as balancing EWGs and EDGs—medicinal chemists can optimize the basicity of the pyrazole ring to enhance aqueous solubility without sacrificing the membrane permeability required for oral bioavailability[9].

Ultimately, treating the pyrazole ring not as a static framework, but as a tunable physicochemical engine, is the key to unlocking its full therapeutic potential.

Sources

Technical Whitepaper: 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (CAS: 381679-93-2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, uniquely identified by CAS Number 381679-93-2 , is a highly specialized, multifunctional heterocyclic building block. In modern medicinal chemistry, pyrazole derivatives are prized for their bioisosteric properties, offering distinct hydrogen-bonding profiles and metabolic stability. This specific compound integrates a lipophilic benzyl core, a sterically shielded pyrazole ring, and a flexible propanoic acid linker, making it an ideal precursor for synthesizing complex target-specific inhibitors, such as acylsulfonamides and complex amides used in autoimmune and infectious disease therapies.

Physicochemical Profiling & Structural Causality

Understanding the structural causality of this molecule is critical for rational drug design. Each moiety serves a distinct physicochemical purpose.

PropertyValue
Chemical Name 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
CAS Number 381679-93-2
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Pyrazole N2, Carboxylic acid C=O and -OH)
  • N1-Benzyl Group: The benzyl substituent at the N1 position imparts significant lipophilicity, driving the molecule's overall partition coefficient (LogP). In target engagement, this aromatic ring is critical for establishing robust π−π stacking interactions with hydrophobic residues within kinase ATP-binding clefts ()[1].

  • 3,5-Dimethyl Substitution: The methyl groups flanking the C4 position provide essential steric shielding. This limits the rotational degrees of freedom of the adjacent propanoic acid chain, locking it into a bioactive conformation. Furthermore, the electron-donating nature of the methyl groups stabilizes the pyrazole ring against oxidative degradation by hepatic cytochrome P450 enzymes.

  • C4-Propanoic Acid Linker: The propanoic acid chain acts as a flexible, hydrophilic tether terminating in a pharmacophoric carboxylic acid. This moiety is primed for forming salt bridges with basic amino acid residues (e.g., Lysine or Arginine) in target proteins. It also serves as the primary synthetic handle for downstream amidation.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid requires a highly controlled, four-step sequence. The protocol below is designed as a self-validating system, where the success of each step is confirmed by specific physicochemical shifts.

SynthWorkflow A Benzylhydrazine + Acetylacetone B 1-Benzyl-3,5-dimethyl -1H-pyrazole A->B Cyclocondensation (EtOH, Reflux) C 4-Formyl-1-benzyl -3,5-dimethylpyrazole B->C Vilsmeier-Haack (POCl3, DMF) D Acrylic Acid Intermediate C->D Knoevenagel (Malonic Acid) E 3-(1-Benzyl-3,5-dimethyl-1H -pyrazol-4-yl)propanoic acid (CAS: 381679-93-2) D->E Hydrogenation (H2, Pd/C)

Fig 1: Synthetic workflow for 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Step-by-Step Protocol

Step 1: Regioselective Cyclocondensation

  • Procedure: React benzylhydrazine hydrochloride with acetylacetone (2,4-pentanedione) in refluxing ethanol.

  • Causality: The use of a symmetrical 1,3-diketone (acetylacetone) is a deliberate choice to prevent the formation of regioisomers, ensuring a single, high-yield product (1-benzyl-3,5-dimethyl-1H-pyrazole).

  • Validation: Completion is indicated by the disappearance of the hydrazine starting material on TLC.

Step 2: Vilsmeier-Haack Formylation

  • Procedure: Treat the intermediate with Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) at 90°C.

  • Causality: The 3,5-dimethyl groups activate the C4 position via electron donation, making it highly susceptible to electrophilic aromatic substitution by the Vilsmeier reagent. This guarantees exclusive C4-formylation.

  • Validation: The introduction of a sharp aldehyde peak (~9.8 ppm) in the ¹H-NMR spectrum confirms success.

Step 3: Knoevenagel Condensation

  • Procedure: Condense the 4-formyl intermediate with malonic acid in the presence of piperidine and pyridine, heating to reflux.

  • Causality: The basic conditions facilitate the initial condensation, while the elevated temperature drives the decarboxylation of the intermediate diacid. Thermodynamic control ensures the exclusive formation of the trans-acrylic acid derivative.

  • Validation: The presence of vinylic protons with a large coupling constant ( J≈16 Hz) in ¹H-NMR confirms the trans geometry.

Step 4: Controlled Catalytic Hydrogenation

  • Procedure: Dissolve the acrylic acid intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature.

  • Causality: The critical challenge here is the selective reduction of the aliphatic alkene without triggering the hydrogenolysis of the N-benzyl bond. Maintaining a low hydrogen pressure (1 atm) and strictly monitoring the reaction time prevents the cleavage of the benzyl protecting group.

  • Validation: The final product is validated by the disappearance of the vinylic protons and the emergence of two distinct triplet signals (~2.5-2.8 ppm) corresponding to the methylene protons of the propanoic acid chain. LC-MS must confirm the exact mass of 258.32 g/mol .

Pharmacological Applications & Target Engagement

The C4-propanoic acid moiety is a highly privileged scaffold in medicinal chemistry. It is frequently utilized to synthesize potent enzyme inhibitors by coupling the carboxylic acid with various amines or sulfonamides.

Spleen Tyrosine Kinase (Syk) Inhibition: Derivatives of pyrazole-4-propanoic acids have been heavily patented as inhibitors of Syk kinase, a critical node in B-cell receptor (BCR) and Fc receptor signaling pathways. Inappropriate Syk activation is a primary driver of autoimmune diseases such as rheumatoid arthritis and asthma. The propanoic acid linker allows the molecule to reach deep into the kinase active site, while the benzyl group anchors it via hydrophobic interactions ()[2].

Pathway Stimulus Immune Complex / Antigens Receptor Fc Receptor / BCR Stimulus->Receptor Syk Syk Kinase Receptor->Syk Phosphorylation Downstream PLCγ2 / PI3K Activation Syk->Downstream Inhibitor Pyrazole-Propanoic Acid Derivatives Inhibitor->Syk Competitive Inhibition Effect Pro-inflammatory Cytokine Release (RA, Asthma) Downstream->Effect

Fig 2: Target engagement of pyrazole derivatives in the Syk kinase signaling pathway.

Anti-Tuberculosis Agents: Recent structure-activity relationship (SAR) studies have also demonstrated that converting the propanoic acid into an acylsulfonamide yields potent anti-tuberculosis agents. These 1,3-diarylpyrazolyl-acylsulfonamides target the cell wall biosynthesis of Mycobacterium tuberculosis, exhibiting bactericidal activity against multidrug-resistant clinical isolates. The propanoic acid acts as the critical synthetic junction to attach the essential N-sulfonylpropanamide functionality ()[3][4].

References

  • Title: Pyrazolyl derivatives as syk inhibitors (WO2013192125A1)
  • Title: 1,3-Diarylpyrazolyl-acylsulfonamides as Potent Anti-tuberculosis Agents Targeting Cell Wall Biosynthesis in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry / NCBI PMC URL: [Link]

Sources

Methodological & Application

Application Note: Experimental Design and Validation Protocols for Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating exceptional versatility as targeted anticancer agents[1]. Recent structure-activity relationship (SAR) studies highlight their profound efficacy in inhibiting receptor tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. Because these kinases are critical drivers of tumor proliferation and angiogenesis, evaluating novel pyrazole compounds requires a rigorous, multi-tiered experimental design.

This application note provides a comprehensive, self-validating workflow for screening pyrazole derivatives against human cancer cell lines. By integrating primary phenotypic screening with precise mechanistic validation, researchers can confidently identify lead compounds and elucidate their true modes of action.

Mechanistic Context: Pyrazoles as Privileged Scaffolds

The anticancer activity of pyrazoles is largely attributed to their ability to competitively bind to the ATP-binding pocket of kinases like EGFR and VEGFR-2. This binding disrupts downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways), ultimately leading to cell cycle arrest and the induction of apoptosis via the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Mechanism Pyrazole Pyrazole Derivatives EGFR EGFR / VEGFR-2 Kinases Pyrazole->EGFR Competitive ATP Inhibition Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) Pyrazole->Apoptosis Promotes PI3K PI3K / AKT Signaling EGFR->PI3K MAPK RAS / MAPK Signaling EGFR->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis->Proliferation Blocks

Mechanism of pyrazole derivatives inhibiting EGFR/VEGFR-2 signaling and inducing apoptosis.

Strategic Workflow for Compound Evaluation

A robust evaluation strategy must move from general cytotoxicity to specific mechanistic validation. This logical progression prevents false positives and ensures that observed cell death is target-mediated rather than a result of non-specific chemical toxicity.

Workflow Phase1 Phase 1: Preparation Cell Culture Compound Dilution Phase2 Phase 2: Primary Screen MTT Viability Assay IC50 Determination Phase1->Phase2 Phase3 Phase 3: Phenotypic Flow Cytometry Apoptosis/Cell Cycle Phase2->Phase3 Phase4 Phase 4: Mechanistic Cell-Free Kinase Assay Target Validation Phase3->Phase4

Four-phase self-validating experimental workflow for evaluating pyrazole-based compounds.

Quantitative Benchmark Data

To contextualize the potency of novel pyrazole derivatives, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of recently developed pyrazole hybrids against standard cancer cell lines and their primary enzymatic targets.

Table 1: Benchmark Efficacy of Recent Pyrazole Derivatives

Compound ClassPrimary Cell LineCytotoxicity IC50 (µM)Target KinaseEnzymatic IC50 (µM)Reference Drug
Pyrano-pyrazolo-pyrimidine (Cmpd 3)HepG2 (Liver)0.31 - 0.71EGFR0.06Erlotinib[2]
Pyrazolopyridine (Cmpd 3f)HCT-116 (Colon)3.30EGFR / VEGFR-20.066 / 0.102Erlotinib
Pyrazole-thiadiazole (Cmpd 6g)A549 (Lung)1.537EGFR0.024Erlotinib[3]
Pyrazole-indole (Cmpd 7a)HepG2 (Liver)6.10CDK-2N/ADoxorubicin[4]
Ferrocene-pyrazole (Cmpd 47c)HCT-116 (Colon)3.12MultipleN/AN/A[5]

Step-by-Step Self-Validating Protocols

Protocol A: Primary High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Logic : The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This metabolic activity is a direct proxy for cell viability[6]. Self-Validation System : This protocol mandates the use of a vehicle control to rule out solvent toxicity, and a positive control to validate the assay's dynamic range and baseline sensitivity.

  • Cell Seeding : Harvest cancer cells (e.g., HepG2, A549) at the logarithmic growth phase. Seed 1 × 10⁴ cells per well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS[7]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion[8].

  • Compound Preparation : Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM stock solution[2]. Prepare serial dilutions (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) in culture media. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced basal cytotoxicity[2].

  • Treatment : Aspirate the old media and apply the compound dilutions. Include the following controls:

    • Blank: Media only (to subtract background absorbance).

    • Vehicle Control: Cells + 0.5% DMSO (establishes the 100% viability baseline).

    • Positive Control: Cells + Erlotinib or Doxorubicin (assay validation)[4].

  • Incubation & MTT Addition : Incubate for 48 to 72 hours[8]. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C[6].

  • Solubilization & Detection : Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals[9]. Measure the optical density (OD) at 540-570 nm using a microplate reader[2]. Calculate the IC50 using non-linear regression analysis.

Protocol B: Secondary Phenotypic Profiling (Apoptosis via Flow Cytometry)

Causality & Logic : While MTT confirms cell death, it does not differentiate between necrosis and apoptosis. Annexin V/PI dual staining exploits the externalization of phosphatidylserine (an early apoptotic marker) and the loss of membrane integrity (a late apoptotic/necrotic marker) to confirm the mechanism of cell death[9].

  • Treatment & Harvesting : Treat cells with the pyrazole compound at its calculated IC50 and 2× IC50 concentrations for 24 hours[7]. Harvest both floating (late apoptotic) and adherent cells. Critical Step: Use a trypsin-free dissociation buffer; standard trypsin can cleave surface receptors and induce transient membrane damage, leading to false-positive PI uptake.

  • Staining : Wash cells twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Validation: A shift of the cell population from the double-negative quadrant (live cells) to the Annexin V+/PI- quadrant confirms early apoptosis, a hallmark of targeted kinase inhibition.

Protocol C: Target Validation (Cell-Free EGFR Kinase Assay)

Causality & Logic : To definitively prove that the pyrazole derivative's cytotoxicity is mediated by EGFR inhibition, a cell-free enzymatic assay is required. This isolates the target from complex cellular machinery, confirming that the compound directly inhibits the kinase rather than downregulating its expression or interfering with upstream activators.

  • Reagent Preparation : Utilize a validated EGFR kinase assay kit. Prepare the kinase buffer, ATP, and the purified recombinant EGFR enzyme[2].

  • Reaction Assembly : In a 96-well plate, combine the kinase buffer, the pyrazole compound (at varying nanomolar to micromolar concentrations), and the EGFR enzyme.

  • Control Integration : Include a No Enzyme Control (background signal) and an Erlotinib Control (reference standard for EGFR inhibition)[2].

  • Initiation & Detection : Add ATP to initiate the reaction. Following the manufacturer's incubation period, add the detection reagent (e.g., a luminescent ATP-monitoring system).

  • Quantification : Measure the luminescent signal. A dose-dependent decrease in signal confirms direct enzymatic inhibition, validating the pyrazole as a targeted kinase inhibitor[3].

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC, nih.gov,[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors, nih.gov,[Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives, cu.edu.eg,[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI, mdpi.com,[Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications, acs.org,[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing, rsc.org,[Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - Unife, unife.it,[Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways - Tech Science Press, techscience.com,[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - UWCScholar, uwc.ac.za,[Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications, acs.org,[Link]

Sources

High-Throughput LC-MS/MS Quantification of Pyrazole Derivatives in Human Plasma: A Comprehensive Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Pyrazole derivatives represent a highly versatile and clinically significant class of pharmacological agents. This chemical scaffold is the structural foundation for selective COX-2 inhibitors (e.g., celecoxib) and Janus kinase (JAK) inhibitors (e.g., ruxolitinib) ()[1]. Accurate quantification of these compounds in human plasma is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and personalized medicine dosing adjustments[1].

However, human plasma is a highly complex matrix. Endogenous phospholipids and proteins frequently cause severe ion suppression in mass spectrometry, compromising assay sensitivity. To overcome this, we detail a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Liquid-Liquid Extraction (LLE). This method is designed as a self-validating system , ensuring that every analytical run inherently verifies its own accuracy, precision, and reliability.

Workflow N1 Plasma Aliquot + SIL-IS Spiking N2 Liquid-Liquid Extraction (MTBE addition) N1->N2 N3 Centrifugation (Phase Separation) N2->N3 N4 Nitrogen Evaporation (40°C) N3->N4 N5 Reconstitution (Mobile Phase) N4->N5 N6 LC-MS/MS Analysis (ESI+, MRM) N5->N6 N7 Data Processing & Method Validation N6->N7

Figure 1: Step-by-step bioanalytical workflow for the quantification of pyrazole derivatives.

Experimental Design & Causality (The "Why")

As bioanalytical scientists, we must look beyond the steps and understand the causality driving the methodology.

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

While protein precipitation (PP) is rapid, it fails to remove endogenous phospholipids, leading to significant matrix effects. For lipophilic pyrazole derivatives, LLE using Methyl tert-butyl ether (MTBE) is the superior choice ()[2].

  • Causality: MTBE has a low dielectric constant and high affinity for hydrophobic pyrazole rings. When mixed with aqueous plasma, MTBE extracts the target analytes into the upper organic layer while leaving polar matrix interferents (salts, proteins, and most phospholipids) trapped in the lower aqueous phase. This drastically reduces ion suppression and extends the lifespan of the analytical column.

Chromatographic and Ionization Strategy
  • Mobile Phase Modifiers: We utilize an acidic mobile phase (e.g., 0.1% formic acid or 5 mM ammonium acetate buffer adjusted to pH 3.0) ()[3].

  • Causality: Pyrazole rings contain basic nitrogen atoms. The acidic environment ensures these nitrogens are fully protonated in solution, promoting highly efficient precursor ion formation [M+H]+ during Positive Electrospray Ionization (ESI+).

The Self-Validating System: Stable Isotope-Labeled Internal Standards (SIL-IS)

To guarantee trustworthiness, this protocol mandates the use of a deuterated internal standard (e.g., Celecoxib-d7 or Ruxolitinib-d8)[3].

  • Causality: A SIL-IS shares the exact physicochemical properties of the analyte but differs in mass. By spiking the SIL-IS into the plasma before extraction, it co-extracts and co-elutes with the target analyte. Any variations in extraction efficiency, volumetric pipetting errors, or matrix-induced ion suppression will affect the analyte and the SIL-IS equally. The ratio of their peak areas remains constant, rendering the assay self-correcting and self-validating.

ValidationLogic System Self-Validating Analytical System IS Stable Isotope IS (Corrects Matrix Effects) System->IS Blank Blank Plasma (Ensures No Interference) System->Blank QC Quality Controls (Verifies Accuracy/Precision) System->QC Cal Calibration Curve (Defines Linearity/LLOQ) System->Cal IS->QC Cal->QC

Figure 2: Logical architecture of the bioanalytical self-validating system.

Step-by-Step Methodology

Reagent Preparation
  • Stock Solutions: Prepare primary stock solutions of the pyrazole derivative and its SIL-IS at 1.0 mg/mL in 100% LC-MS grade methanol.

  • Working Solutions: Serially dilute the stock solutions in methanol:water (50:50, v/v) to create calibration standards spanning the anticipated therapeutic range (e.g., 10 to 2000 ng/mL )[1].

  • Quality Control (QC) Samples: Prepare independent QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC)[4].

Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot: Transfer of human plasma (K2-EDTA) into a clean 2.0 mL microcentrifuge tube[2].

  • Spike IS: Add of the SIL-IS working solution and vortex briefly to equilibrate.

  • Extraction: Add 1.0 mL of MTBE to the sample[2].

  • Agitation: Vortex vigorously for 5 minutes to ensure maximum partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4∘C [2].

  • Transfer & Evaporation: Carefully transfer of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40∘C [2].

  • Reconstitution: Reconstitute the dried residue in of the mobile phase. Vortex for 2 minutes, transfer to an autosampler vial, and inject into the LC-MS/MS system[2].

LC-MS/MS Instrumental Conditions
  • Analytical Column: C18 column (e.g., ) maintained at 40∘C [2].

  • Mobile Phase: Isocratic elution using 5 mM ammonium acetate (pH 3.0) and acetonitrile (20:80, v/v) at a flow rate of 0.75 mL/min [3].

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in ESI+ mode. Detection is performed using Multiple Reaction Monitoring (MRM) tracking specific precursor-to-product ion transitions (e.g., m/z382.1→282.2 for celecoxib) ()[5].

Method Validation Data Summaries

To establish trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Below are representative validation metrics for a standard pyrazole derivative assay, demonstrating the robustness of the self-validating system.

Table 1: Linearity and Sensitivity

The method exhibits excellent linearity across the therapeutic range, with a lower limit of quantification (LLOQ) sufficient for trough level monitoring[1].

ParameterValue / RangeAcceptance Criteria (FDA)
Linear Range 10−2000 ng/mL N/A
Correlation Coefficient ( R2 ) >0.995 ≥0.990
LLOQ 10 ng/mL Signal-to-Noise (S/N) ≥10
Carryover (Blank after ULOQ) <15% of LLOQ ≤20% of LLOQ
Table 2: Precision and Accuracy

Intra-day and inter-day precision (expressed as %CV) and accuracy (expressed as % Nominal) verify the reproducibility of the assay[4].

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 106.498.28.1102.5
LQC 304.2101.45.699.1
MQC 8003.199.84.3100.4
HQC 16002.5103.13.8101.9
Acceptance Criteria: Precision ≤15% ( ≤20% for LLOQ); Accuracy 85−115% ( 80−120% for LLOQ).
Table 3: Matrix Effect and Extraction Recovery

The use of MTBE extraction ensures high recovery, while the SIL-IS normalizes any residual matrix effects[1],[3].

QC LevelAbsolute Recovery (%)IS-Normalized Matrix Effect (%)%CV of Matrix Effect
LQC (30 ng/mL) 88.4±4.1 99.2 3.5
HQC (1600 ng/mL) 91.2±3.2 101.5 2.8
Acceptance Criteria: %CV of Matrix Effect ≤15% .

Expert Insights & Troubleshooting

  • Thermal Degradation Mitigation: During the nitrogen evaporation step, it is critical not to exceed 40∘C . Many substituted pyrazole derivatives are susceptible to thermal degradation. A gentle nitrogen stream at physiological temperatures preserves analyte integrity[2].

  • Overcoming Carryover: Highly lipophilic pyrazoles can adsorb to the inner walls of the autosampler needle and injection valve. Implement a strong wash solvent consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1, v/v/v/v) to eliminate run-to-run carryover.

  • Matrix Effect Diagnostics: If ion suppression exceeds 15%, investigate the phospholipid profile by monitoring MRM transitions for common phosphatidylcholines (e.g., m/z184→184 ). If phospholipids are co-eluting with the analyte, adjust the chromatographic gradient to delay their elution until after the analyte has been detected.

References

  • Li, N., Zhang, H., Bai, H., & Lu, K. (2024). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Journal of Pharmacy & Pharmaceutical Sciences, 27, 12905. URL:[Link]

  • Ma, Y., Gao, S., & Hu, M. (2015). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Chromatography B, 1001, 202-211. URL:[Link]

  • Kovvasu, S. P., Adireddy, V., & Janjanam, K. C. (2018). A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma. International Journal of ChemTech Research, 11(03), 303-311. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid scaffold relies on the robust Knorr pyrazole synthesis, a classic route to substituted heterocycles first reported in 1883[1]. While the theoretical condensation of 3-(2,4-dioxopentan-3-yl)propanoic acid with benzylhydrazine appears straightforward, researchers frequently encounter yield-limiting bottlenecks such as reagent degradation, sluggish kinetics, and competitive side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Part 1: Troubleshooting Guide & FAQs

Q1: When reacting 3-(2,4-dioxopentan-3-yl)propanoic acid directly with benzylhydrazine, my yield of the target pyrazole is under 40%, with multiple polar impurities on the baseline of my TLC. How can I improve this? Answer: The low yield is caused by the unprotected propanoic acid moiety. In the presence of the basic benzylhydrazine, the free carboxylic acid undergoes competing side reactions—such as premature salt formation or amidation—which depletes your hydrazine equivalent and alters the local pH, stalling the cyclization. Solution: Implement a transient ester protection strategy. Convert the starting diketo-acid to ethyl 3-(2,4-dioxopentan-3-yl)propanoate prior to the Knorr condensation. Once the robust pyrazole core is formed, the ester is easily hydrolyzed back to the acid. This ensures the nucleophilic attack is strictly directed toward the 1,3-dicarbonyl centers.

Q2: I am using the ester-protected diketone, but the cyclocondensation is still sluggish in toluene. What is the mechanistic cause, and how should I adjust the conditions? Answer: The rate of the Knorr pyrazole synthesis is heavily dependent on the keto-enol equilibrium of the 1,3-dicarbonyl precursor. Recent high-throughput NMR studies demonstrate that reaction kinetics are primarily dictated by the concentration of the reactive keto tautomer in solution, which is highly solvent-dependent[2]. Non-polar solvents like toluene stabilize the unreactive, intramolecularly hydrogen-bonded enol form. Solution: Switch to a protic solvent like absolute ethanol and introduce a Brønsted acid catalyst (e.g., catalytic acetic acid). Acid catalysis accelerates both the initial hydrazone imine formation and the subsequent pyrazole cyclization by protonating the ketone oxygen, thereby activating the electrophilic carbonyl carbon for nitrogenous attack[3].

Q3: My benzylhydrazine reagent darkens over time, and reactions using older batches show significantly reduced yields. How can I stabilize this reagent? Answer: Free benzylhydrazine is highly susceptible to atmospheric oxidation, leading to the formation of unreactive diazene derivatives and dark polymeric impurities. Solution: Always source and store benzylhydrazine as its hydrochloride salt (benzylhydrazine hydrochloride). During the reaction setup, liberate the free hydrazine in situ by adding a stoichiometric equivalent of a mild base, such as sodium acetate (NaOAc), directly into the ethanolic reaction mixture.

Q4: Do I need to worry about regioselectivity (forming a mixture of 1,3,5- vs 1,5,3- isomers) during this specific Knorr condensation? Answer: No. A major advantage of this specific synthetic route is the inherent symmetry of the 1,3-dicarbonyl precursor. Because both electrophilic centers on the 3-(2,4-dioxopentan-3-yl)propanoate intermediate are identical methyl ketones, condensation with benzylhydrazine yields identical 3,5-dimethyl substituents on the resulting pyrazole core[1]. This completely bypasses the regioselectivity issues that typically plague unsymmetrical pyrazole synthesis.

Part 2: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating the necessity of the ester-protection and acid-catalysis strategies.

SubstrateSolventAdditives / CatalystsTemp (°C)Time (h)Isolated Yield (%)
Free AcidTolueneNone1101235%
Free AcidEthanolAcOH (cat.)80842%
Ethyl EsterTolueneBenzylhydrazine HCl + NaOAc1101268%
Ethyl EsterEthanolBenzylhydrazine HCl + NaOAc80681%
Ethyl Ester Ethanol Benzylhydrazine HCl + NaOAc + AcOH (cat.) 80 3 94%

Part 3: Visualizing the Synthesis

SynthesisWorkflow SM 3-(2,4-dioxopentan-3-yl) propanoic acid Step1 Step 1: Esterification (EtOH, H2SO4) SM->Step1 Int1 Ethyl 3-(2,4-dioxopentan-3-yl) propanoate Step1->Int1 Protect COOH Step2 Step 2: Knorr Condensation (Benzylhydrazine HCl, NaOAc, EtOH, AcOH) Int1->Step2 Int2 Ethyl 3-(1-benzyl-3,5-dimethyl -1H-pyrazol-4-yl)propanoate Step2->Int2 Cyclization Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Prod 3-(1-benzyl-3,5-dimethyl -1H-pyrazol-4-yl)propanoic acid Step3->Prod Deprotect

Figure 1: Three-step optimized synthesis workflow for the target pyrazole propanoic acid.

KnorrMechanism cluster_0 Solvent-Dependent Equilibrium Keto 1,3-Dicarbonyl (Keto Tautomer) Enol 1,3-Dicarbonyl (Enol Tautomer) Keto->Enol Protic Solvents Favor Keto Hydrazone Hydrazone Intermediate Keto->Hydrazone Nucleophilic Attack Hydrazine Benzylhydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Acid Catalyzed) Hydrazone->Cyclization H+ Activation Pyrazole Pyrazole Core Formation (-H2O) Cyclization->Pyrazole Aromatization

Figure 2: Mechanistic pathway of the acid-catalyzed Knorr pyrazole cyclocondensation.

Part 4: Self-Validating Experimental Protocols

Step 1: Transient Esterification

Objective: Mask the reactive carboxylic acid to prevent hydrazine quenching.

  • Reaction: Dissolve 3-(2,4-dioxopentan-3-yl)propanoic acid (1.0 eq) in absolute ethanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Conditions: Reflux the mixture at 80 °C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar baseline spot (free acid) is entirely replaced by a higher-Rf spot (ester).

  • Workup: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) and extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 3-(2,4-dioxopentan-3-yl)propanoate as a pale oil.

Step 2: Optimized Knorr Cyclocondensation

Objective: Construct the 1-benzyl-3,5-dimethylpyrazole core via acid-catalyzed imine formation and cyclization[3].

  • Reaction: Dissolve the ethyl ester intermediate (1.0 eq) in absolute ethanol (0.2 M). Add benzylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.05 eq).

  • Catalysis: Add glacial acetic acid (0.1 eq) to activate the carbonyl carbons and accelerate the keto-enol shift[2].

  • Conditions: Stir the suspension at 80 °C for 3 hours. The mixture will transition from a cloudy suspension to a clear, slightly yellow solution as the free hydrazine is liberated and consumed.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-inactive diketone ester and the appearance of a strongly UV-active spot corresponding to the pyrazole core.

  • Workup: Remove ethanol in vacuo. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (2x). Dry the combined organics and concentrate to yield ethyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Step 3: Saponification (Deprotection)

Objective: Unmask the propanoic acid moiety to yield the final target.

  • Reaction: Dissolve the pyrazole ester (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Conditions: Stir vigorously at room temperature for 2 hours.

  • Validation: TLC will indicate complete conversion of the ester to a polar, UV-active baseline spot.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl. The target product, 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Sources

Pyrazole Synthesis Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in pyrazole ring formation—specifically, the mitigation of side reactions such as regiochemical scrambling, ester hydrolysis, and over-oxidation. This resource synthesizes empirical data, mechanistic causality, and field-proven methodologies to ensure your synthetic workflows are robust and reproducible.

Section 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why does the condensation of unsymmetrical 1,3-diketones with substituted hydrazines consistently yield an inseparable mixture of regioisomers? A1: The classical Knorr pyrazole synthesis proceeds via the initial nucleophilic attack of the substituted hydrazine on one of the carbonyl carbons [1]. In unsymmetrical 1,3-diketones, the two carbonyl carbons possess different electrophilicities and steric environments. While the more nucleophilic nitrogen of the hydrazine typically attacks the more electrophilic carbonyl (electronic control), competing steric hindrance can drive the attack toward the less hindered site (kinetic control). This competing causality results in a mixture of 1,3,5- and 1,3,4-substituted (or 1,5- vs. 1,3-disubstituted) pyrazoles. Controlling this requires manipulating the solvent's hydrogen-bonding network to artificially bias one transition state over the other [1].

Q2: How can I thermodynamically or kinetically drive the reaction to favor a single regioisomer? A2: You must alter the solvent environment. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) act as strong hydrogen-bond donors. They selectively activate the more sterically accessible carbonyl group and stabilize the transition state of the initial hydrazone formation. By lowering the activation energy for one specific trajectory, HFIP can shift a 60:40 regioisomeric mixture to >95:5 selectivity [1].

Q3: I am observing significant ester hydrolysis and transesterification side reactions when synthesizing pyrazole-carboxylates. How can I mitigate this? A3: When forming pyrazoles from substrates containing ester moieties (e.g., during the synthesis of complex pharmaceutical fragments like Lenacapavir), the generation of water during the cyclodehydration step, combined with acidic catalysts, inevitably promotes hydrolysis[2]. To suppress this, apply the principle of solvent matching. If you are synthesizing an ethyl ester, use anhydrous ethanol as your solvent. This heavily suppresses transesterification and shifts the Le Chatelier equilibrium away from hydrolysis [2].

Q4: Can continuous flow chemistry help reduce the formation of unwanted oligomers and oxidation byproducts? A4: Absolutely. Transient flow experiments have revealed that the Knorr pyrazole synthesis exhibits complex, non-first-order kinetics, including autocatalytic reaction pathways [3]. Batch reactors suffer from localized concentration gradients and prolonged heating, which lead to over-oxidation or oligomerization. Continuous flow reactors provide precise temperature control, rapid mixing, and strictly defined residence times, effectively truncating the reaction before secondary side reactions can occur [4].

Section 2: Mechanistic Workflows & Decision Trees

The following diagrams illustrate the mechanistic divergence that leads to regioisomers and the logical troubleshooting steps to mitigate common side reactions.

G Diketone Unsymmetrical 1,3-Diketone Condensation Nucleophilic Attack (Solvent/pH dependent) Diketone->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation HydrazoneA Hydrazone Intermediate A (Kinetic/Steric Control) Condensation->HydrazoneA HFIP/TFE Solvent HydrazoneB Hydrazone Intermediate B (Thermodynamic/Electronic Control) Condensation->HydrazoneB Standard Alcohols PyrazoleA Regioisomer A (e.g., 1,5-disubstituted) HydrazoneA->PyrazoleA Cyclodehydration PyrazoleB Regioisomer B (e.g., 1,3-disubstituted) HydrazoneB->PyrazoleB Cyclodehydration

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomers.

Troubleshooting Start Identify Major Side Reaction Regio Mixture of Regioisomers Start->Regio Hydrolysis Ester Hydrolysis / Transesterification Start->Hydrolysis Oxidation Over-oxidation / Oligomerization Start->Oxidation Solvent Switch to Fluorinated Solvents (HFIP/TFE) Regio->Solvent Alters H-bonding & Sterics MatchSolvent Use Solvent Matching Ester Group (e.g., EtOH for Ethyl) Hydrolysis->MatchSolvent Shifts Equilibrium Flow Implement Continuous Flow Chemistry Oxidation->Flow Precise Residence Time Control

Troubleshooting decision tree for mitigating common pyrazole synthesis side reactions.

Section 3: Quantitative Data on Solvent Effects

The table below summarizes the profound impact of solvent selection on the regioselectivity and yield of pyrazole formation, highlighting how targeted conditions minimize specific side reactions [1][2].

Solvent / ConditionRegioisomer A (1,5-substituted)Regioisomer B (1,3-substituted)Yield (%)Primary Side Reaction Observed
Ethanol (Reflux)60%40%85%Transesterification (if esters present)
TFE (Room Temp)85%15%92%Minimal
HFIP (Room Temp)>95%<5%90%None
Toluene (Acidic, Reflux)50%50%78%Oligomerization / Decomposition

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to confirm the reaction trajectory before proceeding.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using HFIP

Objective: Maximize the yield of a single regioisomer while suppressing oligomerization.

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL) to form a 0.2 M solution.

    • Causality: HFIP acts as a strong hydrogen-bond donor, disrupting the intermolecular hydrogen bonding of the diketone's enol tautomer and activating the less hindered carbonyl.

    • Validation Checkpoint: The solution must be completely clear. Analyze a 10 µL aliquot via UV-Vis; a shift in the λmax​ compared to standard alcoholic solvents confirms enol disruption.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes at room temperature (20-25°C).

    • Causality: Slow addition prevents localized exothermic spikes that can drive the reaction toward the thermodynamic (undesired) regioisomer.

    • Validation Checkpoint: Monitor via LC-MS after 30 minutes. The intermediate hydrazone mass ( [M+H]+ of Diketone + Hydrazine - H2​O ) should be the dominant peak, with minimal cyclized pyrazole present.

  • Cyclodehydration: Heat the reaction mixture to 50°C for 2 hours.

    • Causality: Mild heating provides the activation energy required for the intramolecular cyclization of the kinetically favored hydrazone.

    • Validation Checkpoint: Disappearance of the hydrazone intermediate and the emergence of a single major pyrazole peak on LC-MS confirms regioselective cyclization.

  • Isolation: Remove HFIP under reduced pressure and purify the crude residue via silica gel flash chromatography.

    • Validation Checkpoint: Perform 2D NMR (NOESY) on the purified product. A cross-peak between the N-substituent protons and the C5-proton unambiguously confirms the 1,5-substitution pattern.

Protocol B: Suppressing Ester Hydrolysis in Pyrazole-Carboxylate Synthesis

Objective: Synthesize pyrazole-carboxylates without losing the ester functionality to hydrolysis [2].

  • Solvent Matching: Suspend the diketoester substrate (1.0 mmol) in anhydrous ethanol (10 mL) (assuming an ethyl ester substrate).

    • Causality: Using the alcohol that corresponds to the ester alkoxy group prevents transesterification and pushes the equilibrium against hydrolysis.

  • In Situ Acid Generation: Add acetyl chloride (0.1 mmol, 0.1 equiv) dropwise to the ethanol at 0°C, stir for 10 minutes, then add the diketoester.

    • Causality: This generates anhydrous HCl in situ. Introducing aqueous acids (like standard HCl solutions) introduces water, which acts as a nucleophile to cleave the ester.

    • Validation Checkpoint: pH paper should indicate strongly acidic conditions without the visual presence of biphasic water droplets.

  • Condensation: Add the hydrazine derivative (1.05 mmol) and stir at room temperature for 16 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc) should show complete consumption of the starting material with no baseline streaking (which would indicate the formation of highly polar carboxylic acid byproducts).

  • Workup: Concentrate the mixture to 20% volume, then partition between Dichloromethane (DCM) and purified water to remove salts. Extract the organic layer and dry over Na2​SO4​ .

References

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at:[Link]

Technical Support Center: Scalable Synthesis of Pyrazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for developing scalable, safe, and highly regioselective synthesis routes for pyrazole propanoic acid derivatives.

Process Overview & Workflow

The synthesis of pyrazole propanoic acids at a process scale requires navigating significant challenges, particularly regarding thermal safety and regioselectivity (N1 vs. N2 substitution). The workflow below illustrates the modern, scalable approach: bypassing hazardous hydrazine cyclizations in favor of the controlled N-alkylation or aza-Michael addition of pre-formed pyrazoles, followed by mild ester hydrolysis.

PyrazoleSynthesis Start 3-Substituted Pyrazole + Alkylating Agent Branch Reaction Conditions Start->Branch N1_Ester N1-Propanoate Ester (Sterically Favored) Branch->N1_Ester K2CO3, DMSO (Standard Base) N2_Ester N2-Propanoate Ester (Chelation Controlled) Branch->N2_Ester MgBr2, DIPEA (Mg-Catalysis) Hydrolysis1 Mild Hydrolysis (LiOH, THF/H2O) N1_Ester->Hydrolysis1 Hydrolysis2 Mild Hydrolysis (LiOH, THF/H2O) N2_Ester->Hydrolysis2 Target1 N1-Pyrazole Propanoic Acid Hydrolysis1->Target1 Target2 N2-Pyrazole Propanoic Acid Hydrolysis2->Target2

Figure 1: Divergent scalable synthesis workflow for N1- and N2-pyrazole propanoic acids.

Troubleshooting Guides & FAQs

Q1: Why should I transition away from the Knorr pyrazole synthesis (hydrazine + 1,3-dicarbonyl) for large-scale propanoic acid derivative production? Answer: While the Knorr condensation is a classic method for constructing the pyrazole core, utilizing substituted hydrazines at a process scale introduces severe safety and engineering bottlenecks. Hydrazines are highly toxic, and the [3+2] cyclization is notoriously exothermic, posing significant thermal runaway risks in large batch reactors (1[1]). From a process chemistry perspective, a more scalable and inherently safer route involves the N-alkylation or aza-Michael addition of pre-formed, commercially available 3-substituted pyrazoles with alkyl acrylates or bromopropanoates. This strategy decouples the ring-formation hazards from the functionalization step.

Q2: When alkylating 3-substituted pyrazoles with bromopropanoates, my reaction predominantly yields the N1-isomer. How can I selectively synthesize the N2-propanoic acid isomer? Answer: Under standard basic conditions (e.g., K₂CO₃ in DMSO), deprotonation of the pyrazole leads to alkylation at the N1 position. This is driven by steric hindrance at the N2 position (adjacent to the C3 substituent) and inherent electronic preferences. To invert this regioselectivity, you must switch from a sterically controlled pathway to a chelation-controlled pathway. By utilizing a Lewis acid catalyst such as Magnesium Bromide (MgBr₂) alongside a non-nucleophilic base (DIPEA), the Mg²⁺ ion coordinates with both the pyrazole nitrogens and the carbonyl oxygen of the alkylating agent. This rigid, cyclic transition state forces the electrophile to attack the more sterically hindered N2 position, yielding N2:N1 ratios up to 99:1 (2[2]).

Q3: Can I use an aza-Michael addition to an alkyl acrylate instead of alkylation with bromides to improve atom economy? Answer: Yes. The aza-Michael addition is an excellent, atom-economical alternative to using halogenated alkylating agents. For N1-selective aza-Michael additions, mild basic conditions or the use of Silver Carbonate (Ag₂CO₃) in dichloroethane (DCE) have proven highly effective and scalable. The Ag₂CO₃ acts as a mild Lewis acid/base dual catalyst that activates the acrylate while facilitating pyrazole deprotonation, driving the reaction to the thermodynamically stable N1-alkylated product with excellent regioselectivity (3[3]).

Q4: During the base-catalyzed hydrolysis of the pyrazole propanoate ester to the final propanoic acid, I observe significant product degradation. What is the mechanism of this failure, and how do I prevent it? Answer: The degradation you are observing is a retro-Michael addition. Because the pyrazole ring is an excellent leaving group, exposing the N-alkylated propanoate ester to harsh basic conditions (e.g., NaOH at elevated temperatures) or extended reaction times causes the molecule to undergo elimination, reverting back to the free pyrazole and acrylic acid. To prevent this, hydrolysis must be performed under strictly controlled, mild conditions. Use Lithium Hydroxide (LiOH) in a biphasic THF/Water mixture at 0 °C to room temperature. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures and effectively suppressing the retro-Michael pathway.

Quantitative Data: Regioselectivity Control

The table below summarizes the causality between reaction conditions and the resulting regioselectivity during the synthesis of pyrazole propanoate esters.

Reaction ConditionBase / CatalystSolventPrimary Directing MechanismMajor RegioisomerTypical Ratio (N1:N2)
Standard Basic K₂CO₃ (1.3 eq)DMSOSteric / ElectronicN1 > 95:5
Phase Transfer CPB (0.2 eq)MTBESolvationN1 > 99:1
Ag-Catalyzed Ag₂CO₃ (0.1 eq)DCEThermodynamicN1 > 90:10
Lewis Acid Catalyzed MgBr₂ (0.2 eq) + DIPEATHFChelationN2 10:90 to 1:99

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent addition is explained to ensure process understanding during scale-up.

Protocol A: Mg-Catalyzed Synthesis of N2-Pyrazole Propanoate Ester

Objective: Selectively synthesize the sterically hindered N2-isomer.

  • System Preparation: In a dry, nitrogen-purged reactor, charge 3-substituted-1H-pyrazole (1.0 equiv, e.g., 100 mmol) and anhydrous MgBr₂ (0.2 equiv, 20 mmol).

    • Causality: Purging prevents moisture from deactivating the Lewis acid. MgBr₂ is added first to allow the Mg²⁺ ions to pre-coordinate with the pyrazole nitrogens, which is critical for directing the subsequent electrophilic attack.

  • Solvent & Electrophile Addition: Add anhydrous THF (3 volumes) followed by the alkylating agent (e.g., methyl 3-bromopropanoate, 2.0 equiv). Stir at 25 °C for 15 minutes.

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA, 2.1 equiv) over 30 minutes, maintaining the internal temperature below 30 °C.

    • Causality: DIPEA is a non-nucleophilic base; it deprotonates the pyrazole without competing with the nucleophile or coordinating too strongly to the magnesium center, preserving the chelation-controlled transition state.

  • In-Process Control (IPC): Stir for 2 hours at 25 °C. Sample the reaction mixture and analyze via HPLC. The reaction is self-validating when the starting pyrazole is <1% (Area) and the N2:N1 ratio is ≥ 85:15.

  • Quench & Isolate: Quench the reaction by adding saturated methanolic NH₄Cl (2 volumes).

    • Causality: NH₄Cl neutralizes the base and breaks the magnesium complex without causing the precipitation of insoluble magnesium hydroxides, which would otherwise complicate phase separation and filtration. Concentrate to dryness and extract with EtOAc/Water.

Protocol B: Mild Hydrolysis to Pyrazole Propanoic Acid

Objective: Convert the ester to the target acid while suppressing retro-Michael degradation.

  • Solvent Setup: Dissolve the N2-pyrazole propanoate ester (1.0 equiv) in a 3:1 mixture of THF and Water (4 volumes total). Cool the reactor to 0 °C.

  • Reagent Addition: Slowly add solid LiOH·H₂O (1.5 equiv) in portions to maintain the internal temperature below 5 °C.

    • Causality: LiOH provides a milder hydroxide source than NaOH/KOH, and the lithium ion accelerates ester cleavage via carbonyl coordination, allowing the reaction to proceed at low temperatures where retro-Michael elimination is kinetically frozen.

  • IPC: Stir at 0 °C to 15 °C for 4 hours. Monitor via TLC or LC-MS until the ester is completely consumed.

  • Workup & Crystallization: Evaporate the THF under reduced pressure (bath temp < 30 °C). Acidify the remaining aqueous layer with 1M HCl to pH 3-4. The target pyrazole propanoic acid will precipitate. Filter, wash with cold water, and dry under vacuum to yield the product without the need for chromatographic purification.

Sources

Validation & Comparative

Comprehensive Comparison Guide: 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid vs. Conventional Autophagy Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Autophagy is a highly conserved cellular degradation pathway that acts as a double-edged sword in oncology. In normal cells, it functions as a tumor suppressor; however, in established tumors—such as pancreatic ductal adenocarcinoma (PDAC)—cancer cells hijack autophagy to survive metabolic stress and resist chemotherapy.

Historically, researchers have relied on unidirectional modulators: either pure inhibitors (e.g., Chloroquine) or pure activators (e.g., Rapamycin). However, a novel class of modulators based on the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold has emerged [1]. While 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid frequently serves as the critical biochemical building block for this family, its derivatized analogs (such as specific benzamides) exhibit a breakthrough dual-action mechanism : they induce basal autophagy by suppressing mTORC1 in nutrient-rich conditions, yet severely impair autophagic flux under starvation and refeeding conditions.

This guide objectively compares this pyrazole scaffold against conventional autophagy modulators, detailing the mechanistic differences and providing self-validating experimental protocols for rigorous laboratory evaluation.

Comparative Profiling of Autophagy Modulators

To understand the unique pharmacological profile of the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold, we must benchmark it against the standard toolkit of autophagy modulators.

Table 1: Mechanism and Application Comparison
Modulator ClassRepresentative CompoundPrimary TargetEffect on Basal AutophagyEffect on Autophagic Flux (Starvation)Primary Utility & Limitations
Dual-Action Pyrazoles 1-Benzyl-3,5-dimethyl-1H-pyrazole derivativesmTORC1 / Flux MachineryInduces (via mTORC1 suppression)Blocks (prevents LC3-II clearance)Utility: Targeted anticancer research.Limit: Target for flux blockade remains unmapped.
mTOR Inhibitors RapamycinmTORC1 ComplexInducesEnhances / MaintainsUtility: Pure autophagy induction.Limit: Triggers survival pathways in cancer.
Lysosomotropic Agents Chloroquine (CQ) / Bafilomycin A1Lysosomal acidification / V-ATPaseAccumulates LC3-II (via blockade)BlocksUtility: Late-stage flux inhibition.Limit: Non-selective; high systemic toxicity.
PI3K Inhibitors 3-Methyladenine (3-MA)Class III PI3K (Vps34)Inhibits (prevents initiation)InhibitsUtility: Early-stage initiation blockade.Limit: Off-target effects on Class I PI3K.

Mechanistic Pathway Analysis

The defining feature of the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold is its context-dependent behavior. In nutrient-rich environments, it acts similarly to Rapamycin by inhibiting mTORC1, thereby triggering autophagosome formation (indicated by LC3-I to LC3-II conversion). However, under starvation conditions—where autophagy is naturally hyperactivated for cell survival—the compound unexpectedly blocks lysosomal degradation, acting similarly to Chloroquine.

MOA Nutrient Nutrient-Rich Conditions mTORC1 mTORC1 Complex Nutrient->mTORC1 Activates Starvation Starvation / Refeed Conditions Flux Autophagic Flux (Lysosomal Degradation) Starvation->Flux Triggers Autophagy Basal Autophagy mTORC1->Autophagy Inhibits LC3 LC3-II Accumulation (Autophagy Marker) Autophagy->LC3 Induces Flux->LC3 Prevents Clearance BDP 1-Benzyl-3,5-dimethyl-1H-pyrazole Scaffold BDP->mTORC1 Inhibits (Basal) BDP->Flux Blocks (Starvation)

Dual-action mechanism of 1-benzyl-3,5-dimethyl-1H-pyrazole modulators on autophagy.

Self-Validating Experimental Protocols

To rigorously evaluate an autophagy modulator, measuring LC3-II accumulation alone is insufficient, as an increase can indicate either enhanced autophagosome formation or blocked lysosomal degradation [2]. As an Application Scientist, I strongly recommend a self-validating "Autophagic Flux Clamp" methodology.

The Causality & Self-Validating Logic

We utilize Bafilomycin A1 (BafA1), a V-ATPase inhibitor, to clamp lysosomal degradation.

  • Scenario A (Pure Inducer): If the pyrazole compound induces autophagy, co-treatment with BafA1 will yield an additive accumulation of LC3-II compared to the compound alone.

  • Scenario B (Flux Blocker): If the compound blocks autophagic flux, the addition of BafA1 will not significantly increase LC3-II levels beyond the compound alone, as the degradation pathway is already saturated/blocked.

Protocol 1: Assessing Basal Autophagy Induction
  • Cell Seeding: Seed MIA PaCa-2 (pancreatic cancer) cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with the pyrazole derivative (e.g., 10 µM) or vehicle (DMSO) for 24 hours in nutrient-rich media.

  • Flux Clamp (Crucial Step): 4 hours prior to harvest, add 100 nM Bafilomycin A1 to a subset of the compound-treated and vehicle-treated wells.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on a 12% SDS-PAGE gel. Probe for LC3B (to monitor autophagosome formation) and phospho-p70S6K (Thr389) (to confirm mTORC1 suppression).

Protocol 2: Autophagic Flux Impairment Assay (Starvation/Refeed)
  • Starvation Phase: Wash MIA PaCa-2 cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) for 2 hours to hyperactivate autophagy and deplete basal LC3-II.

  • Refeed Phase: Replace EBSS with nutrient-rich DMEM (10% FBS) containing either vehicle or the pyrazole compound (10 µM) for 1 hour.

  • Analysis: Harvest and perform Western blot analysis. In control cells, refeeding rapidly reactivates mTORC1 (high p-p70S6K) and clears LC3-II via functional flux. If the pyrazole compound is active, it will prevent mTORC1 reactivation and cause abnormal retention/accumulation of LC3-II.

Workflow Seed Seed MIA PaCa-2 Cells Group1 Basal Assay (Nutrient-Rich Media) Seed->Group1 Group2 Flux Assay (EBSS Starvation) Seed->Group2 Treat1 Treat with Pyrazole Compound Group1->Treat1 Treat2 Treat with Pyrazole Cpd +/- Bafilomycin A1 Group2->Treat2 WB Western Blot Analysis (LC3-I/II, p-p70S6K) Treat1->WB Treat2->WB

Step-by-step experimental workflow for validating dual-action autophagy modulation.

Quantitative Data Interpretation

When executing the protocols above using active 1-benzyl-3,5-dimethyl-1H-pyrazole derivatives, researchers should expect densitometry results aligning with the representative data summarized in Table 2.

Table 2: Representative Quantitative Fold-Changes (Relative to Control)
Experimental ConditionTreatmentLC3-II Fold Changep-p70S6K Fold ChangeMechanistic Interpretation
Nutrient-Rich (Basal) Vehicle Control1.0x1.0xBaseline physiological state.
Pyrazole Scaffold (10 µM)~3.5x ~0.2x Robust basal autophagy induction driven by severe mTORC1 suppression.
Starvation (EBSS, 2h) Vehicle Control1.2x0.1xmTORC1 naturally inactivated by nutrient deprivation.
Pyrazole Scaffold (10 µM)~4.0x 0.1xAdditive LC3-II accumulation due to combined starvation and compound stress.
Starvation + Refeed (1h) Vehicle Control0.5x1.0xFlux restores; LC3-II is successfully cleared by lysosomes; mTORC1 reactivates.
Pyrazole Scaffold (10 µM)~3.8x ~0.3x Flux remains blocked; LC3-II clearance is prevented and mTORC1 fails to reactivate.

Application Insight: The failure of LC3-II to clear during the refeed phase (remaining at ~3.8x) is the definitive proof that this compound class impairs autophagic flux. This dual-action profile makes the 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid structural family a highly valuable asset in developing therapeutics that can simultaneously starve cancer cells of basal mTORC1 growth signals while blocking their autophagic escape routes.

References

  • Ai T, Willett R, Williams J, et al. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. 2016;8(1):90-95.[Link]

  • Klionsky DJ, Abdel-Aziz AK, Abdelfatah S, et al. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. 2021;17(1):1-382.[Link]

Mechanistic Causality: Why Regioisomerism Dictates Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide: Biological Activity and Regioselective Profiling of Pyrazole Isomers in Drug Discovery

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive compounds[1]. While this nitrogen-rich heterocycle provides excellent hydrogen bonding and metal coordination capabilities, the exact positional arrangement of its substituents—known as regioisomerism—profoundly dictates its pharmacological efficacy[2]. This guide provides an in-depth comparative analysis of pyrazole regioisomers, exploring the mechanistic causality behind their differential biological activities, and outlines self-validating protocols for their synthesis, isolation, and biological evaluation.

The biological activity of pyrazole isomers is not merely a function of their chemical formula, but of their precise spatial geometry within a target receptor's binding pocket. The shift of a functional group from the 3-position to the 5-position, or between the 1'- and 2'- positions, alters the molecule's dipole moment, steric bulk, and electronic distribution.

  • Steric Clashes in Kinase and Dehydrogenase Inhibition: In the development of Lactate Dehydrogenase A (LDHA) inhibitors, researchers discovered that the 3, whereas the 5-aryl regioisomer is completely inactive[3]. The causality lies in the enzyme's active site architecture: the 5-aryl substitution creates a severe steric clash that prevents the pyrazole core from properly anchoring to the active site residues, rendering it biologically inert[3].

  • Expanded Binding Pockets in Receptor Modulation: Conversely, the Glucocorticoid Receptor (GR) features a highly accommodating expanded binding pocket. Studies on4 demonstrate that substitution at the 1'- position (e.g., D1'P) yields a ligand approximately 10 times more potent than dexamethasone[4]. However, shifting the substitution or introducing fluorine at specific positions drastically blunts potency due to subtle alterations in the ligand-receptor binding energy[4].

Quantitative Comparison of Pyrazole Regioisomers

The following table summarizes the divergent biological activities of specific pyrazole regioisomers across different therapeutic targets based on recent empirical data.

Biological TargetActive RegioisomerInactive / Less Active RegioisomerCausality for Differential Activity
Lactate Dehydrogenase A (LDHA) 3-Aryl Pyrazole (Potent cellular inhibition)5-Aryl Pyrazole (Inactive in biochemical assays)The 5-aryl group induces a severe steric clash within the LDHA active site, preventing the essential hydrogen-bonding network required for competitive inhibition[3].
Glucocorticoid Receptor (GR) 1'-Phenyl Substituted (D1'P) (~10x more potent than Dexamethasone)1'-Phenyl-Fluoro Substituted (D1'PF) (Severely blunted potency)The expanded binding pocket of GR is highly sensitive to the electronic and steric bulk of the 1'-position. Fluorination disrupts the optimal docking energy and receptor translocation[4].
Acaricidal Activity (Tebufenpyrad Analogs) 5-Trifluoromethyl Pyrazole (High acaricidal efficacy)3-Trifluoromethyl Pyrazole (Devoid of acaricidal activity)The 5-CF3 geometry optimally aligns with the mitochondrial complex I binding site in target organisms, whereas the 3-CF3 isomer fails to achieve the necessary hydrophobic interactions[5].

Experimental Methodologies: Synthesis & Validation

To accurately compare pyrazole isomers, they must be synthesized with high regioselectivity or cleanly separated. The following protocols establish a self-validating workflow for generating and testing these compounds.

Protocol 1: Regioselective Synthesis and Chromatographic Isolation

The Knorr pyrazole synthesis (reaction of a 1,3-dicarbonyl compound with a substituted hydrazine) typically yields a mixture of regioisomers.

  • Step 1: Cyclocondensation. Dissolve the 1,3-diketone derivative in ethanol. Add 0.5 equivalents of pyrrolidine and tosic acid, and reflux for 1-2 hours to form an enamine intermediate. Causality: This step intentionally blocks the undesired reactivity of the 1-keto group[3].

  • Step 2: Hydrazine Addition. Add the substituted hydrazine (e.g., ethyl 2-hydrazinylthiazole-4-carboxylate) and stir at reflux overnight[3].

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) analysis. The presence of two distinct spots with different Rf values confirms the formation of the regioisomeric mixture. (Note: Using fluorinated alcohols like5 for specific analogs[5]).

  • Step 3: Reversed-Phase HPLC Separation. Inject the crude mixture onto a preparative C18 reversed-phase HPLC column. Elute using a gradient of water/acetonitrile with 0.1% TFA.

    • Causality of Separation: The 3-aryl isomer is slightly less polar than the 5-aryl isomer due to differences in their dipole moments. Consequently, the more polar 5-aryl isomer elutes first, and the desired 3-aryl isomer elutes second[3].

    • Self-Validation Check: Analyze fractions via LC-MS and 1H-NMR. The distinct chemical shift of the pyrazole C4-proton definitively assigns the regiochemistry.

Protocol 2: In Vitro Biological Assay (LDHA Inhibition)
  • Step 1: Assay Preparation. Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 2 mM sodium pyruvate, and 0.2 mM NADH.

  • Step 2: Compound Incubation. Dispense the isolated 3-aryl and 5-aryl pyrazole isomers into separate wells of a 96-well plate at varying concentrations (e.g., 1 nM to 100 µM).

    • Self-Validation Check: Include a vehicle control (DMSO only) to establish the maximum uninhibited enzyme velocity (Vmax), and a positive control (e.g., FX11) to validate assay sensitivity and dynamic range.

  • Step 3: Reaction Initiation & Readout. Add purified LDHA enzyme to initiate the reaction. Measure the depletion of NADH by monitoring absorbance at 340 nm over 15 minutes. Calculate IC50 values using non-linear regression.

Visualizations

Workflow Step1 1,3-Diketone + Hydrazine Step2 Regioselective Cyclocondensation (Ethanol + Tosic Acid) Step1->Step2 Reflux 2h Step3 Isomeric Mixture (3-Aryl & 5-Aryl Pyrazoles) Step2->Step3 Step4 Reversed-Phase HPLC (C18 Stationary Phase) Step3->Step4 Injection IsomerA 3-Aryl Pyrazole (Active Inhibitor) Step4->IsomerA Elutes Second (Less Polar) IsomerB 5-Aryl Pyrazole (Inactive Byproduct) Step4->IsomerB Elutes First (More Polar)

Workflow for the regioselective synthesis and HPLC isolation of pyrazole isomers.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Enzyme Pyruvate->LDHA Lactate Lactate LDHA->Lactate NADH Oxidation Tumor Tumor Proliferation (Warburg Effect) Lactate->Tumor ActiveIsomer 3-Aryl Pyrazole Isomer (Optimal Pocket Fit) ActiveIsomer->LDHA Competitive Inhibition InactiveIsomer 5-Aryl Pyrazole Isomer (Steric Clash) InactiveIsomer->LDHA No Binding

Differential modulation of the LDHA metabolic pathway by pyrazole regioisomers.

References

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.PMC - NIH.
  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor.RSC Medicinal Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Pyrazole: an emerging privileged scaffold in drug discovery.PMC - NIH.

Sources

Validating the Anticancer Activity of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach preclinical drug validation not merely as a sequence of assays, but as a self-validating system of logical proofs. The pyrazole scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly in the design of multi-targeted Tyrosine Kinase Inhibitors (TKIs).

This guide provides an objective, data-driven comparison of novel fused pyrazole derivatives against standard-of-care therapies (Erlotinib and Sorafenib). By dissecting the mechanistic rationale and detailing rigorously controlled experimental protocols, this document serves as a comprehensive framework for researchers and drug development professionals evaluating new pyrazole-based pipeline candidates.

Mechanistic Rationale: The Case for Dual Kinase Inhibition

Tumor progression is rarely driven by a single pathway. While Epidermal Growth Factor Receptor (EGFR) mutations drive cellular proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is the primary engine for tumor angiogenesis. Standard therapies often target these sequentially or require combination dosing, which compounds toxicity.

Recent advances in medicinal chemistry have highlighted pyrazole derivatives as potent anticancer agents capable of multi-target kinase inhibition . Specifically, fused pyrazole derivatives have been engineered to act as dual EGFR and VEGFR-2 inhibitors, demonstrating superior cytotoxicity against hepatocellular carcinoma (HepG2) cell lines compared to standard therapies 1. Furthermore, structural modifications such as N-Mannich bases of pyrazoles have exhibited profound dual VEGFR2/CDK-2 inhibition, inducing cell cycle arrest and apoptosis in liver cancer models 2.

The causality here is structural: the pyrazole nitrogen atoms act as critical hydrogen bond acceptors/donors within the ATP-binding pocket of the kinase domain, effectively outcompeting ATP and halting downstream signal transduction.

Pathway Pyr Novel Pyrazole Compound EGFR EGFR (Kinase Domain) Pyr->EGFR Competitive Inhibition VEGFR2 VEGFR-2 (Kinase Domain) Pyr->VEGFR2 Competitive Inhibition Tumor Tumor Proliferation (MAPK/PI3K) EGFR->Tumor Promotes Angio Angiogenesis (PLC-gamma/eNOS) VEGFR2->Angio Promotes

Dual targeting of EGFR and VEGFR-2 pathways by novel pyrazole inhibitors.

Comparative Performance Data

To objectively evaluate a novel candidate (referred to here as the representative "Pyr-50" series from recent literature), we benchmark its inhibitory concentration (IC₅₀) against established clinical standards. The data below illustrates how dual-targeting pyrazoles can achieve sub-micromolar efficacy, outperforming single-target agents in complex cellular environments like HepG2.

InhibitorTarget / AssayIC₅₀ (µM)Fold Improvement vs. Standard
Pyr-50 (Fused Pyrazole) HepG2 Cell Viability0.711.5x over Sorafenib
Sorafenib (Standard)HepG2 Cell Viability1.06Baseline
Erlotinib (Standard)HepG2 Cell Viability10.60N/A (Weak in HepG2)
Pyr-50 (Fused Pyrazole) EGFR Cell-Free Kinase0.09Comparable to Erlotinib
Erlotinib (Standard)EGFR Cell-Free Kinase0.06Baseline
Pyr-50 (Fused Pyrazole) VEGFR-2 Cell-Free Kinase0.23Highly potent dual action

Data synthesis derived from standardized in vitro evaluations of fused pyrazole derivatives against reference drugs 1.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a causal justification for why it is performed, ensuring that the resulting data reflects true biological activity rather than assay artifacts.

Workflow QC 1. Compound QC (LC-MS/NMR) MTT 2. MTT Assay (Cell Viability) QC->MTT Kinase 3. Kinase Assay (Target Validation) QC->Kinase Flow 4. Flow Cytometry (Apoptosis Profiling) MTT->Flow

Self-validating experimental workflow for pyrazole anticancer screening.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Objective: Determine the phenotypic cytotoxicity (IC₅₀) of the pyrazole compound. Causality: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because only metabolically active cells can perform this reduction, the resulting colorimetric change is a direct, causal proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound, Sorafenib, and Erlotinib (0.01 µM to 100 µM) in DMSO.

    • Self-Validation Step: The final DMSO concentration in the wells must not exceed 0.1%. Include a "Vehicle Control" (0.1% DMSO in media) to prove that solvent toxicity is not confounding the results.

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Self-Validation Step: Include "Blank" wells containing only media and MTT (no cells). This background absorbance must be subtracted from all readings to prevent false viability inflation.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Objective: Prove that the phenotypic cell death observed in Protocol A is mechanistically driven by direct target (EGFR/VEGFR-2) inhibition. Causality: Phenotypic death could be caused by off-target toxicity. By isolating the recombinant kinase enzymes in a cell-free environment, we measure the direct competitive binding of the pyrazole compound against ATP.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR and VEGFR-2 kinases in optimized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Add the pyrazole compound (in serial dilutions) to the enzyme mix. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

    • Self-Validation Step: Run Erlotinib (for EGFR) and Sorafenib (for VEGFR-2) in parallel. If the standard inhibitors do not produce their established IC₅₀ values, the assay's dynamic range is compromised, and the run must be invalidated.

  • Reaction Initiation: Add an ATP/Substrate mix to initiate the kinase reaction. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence. The decrease in luminescent signal directly correlates with the degree of kinase inhibition.

Conclusion

The rigorous validation of novel pyrazole compounds requires a multi-tiered approach that bridges phenotypic outcomes with precise mechanistic causality. As demonstrated by the comparative data, rationally designed fused pyrazoles can achieve potent dual-kinase inhibition, effectively bypassing the resistance mechanisms and toxicity profiles associated with single-target standard-of-care drugs like Erlotinib. By implementing self-validating protocols, researchers can confidently advance these promising scaffolds through the preclinical pipeline.

References
  • "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents" - PMC (nih.gov).
  • "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors" - Frontiers (frontiersin.org).
  • "Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer" - PMC (nih.gov).

Sources

Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the dual-edged nature of the pyrazole scaffold in kinase inhibitor design. The pyrazole moiety is a privileged pharmacophore because it excellently mimics the adenine ring of ATP, forming critical hydrogen bonds with the highly conserved hinge region of the kinase domain[1].

However, this structural mimicry is precisely what drives the primary challenge in development: off-target cross-reactivity. Because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, pyrazole-based inhibitors inherently risk promiscuity. This cross-reactivity can lead to convoluted phenotypic readouts in vitro and unacceptable off-target toxicity in the clinic[2].

This guide provides an objective comparison of prominent pyrazole-based kinase inhibitors, dissects the causality behind their selectivity profiles, and outlines self-validating experimental workflows for rigorous cross-reactivity profiling.

Comparative Analysis of Prominent Pyrazole-Based Inhibitors

To understand how structural modifications influence cross-reactivity, we must compare established pyrazole inhibitors. The table below synthesizes quantitative profiling data, illustrating how different derivatives achieve target selectivity despite sharing the same core hinge-binding motif[1][3].

Quantitative Selectivity Comparison
InhibitorPrimary TargetIC₅₀ / KᵢNotable Off-TargetsSelectivity Strategy
Ruxolitinib JAK1 / JAK2~3 nMJAK3 (430 nM)Exploits shape complementarity in the DFG-in state
Barasertib Aurora B0.37 nMAurora A (>1000 nM)Halogen-substituted benzene targets unique hydrophobic pocket
Afuresertib AKT10.08 nMAKT2, AKT3Flexible pyrazole-amine targeting the ATP-binding site
Compound 8a BMPR2506 nMGSK3BRigidization via macrocyclization to lock bioactive conformation

Causality Insight: Why does Barasertib achieve such high selectivity for Aurora B over Aurora A despite their high homology? The addition of a halogen-substituted benzene ring allows the molecule to exploit a specific hydrophobic pocket unique to the Aurora B conformation, shifting the binding thermodynamics away from a purely hinge-driven interaction[1]. Conversely, macrocyclization (as seen in Compound 8a) physically restricts the rotational degrees of freedom of the pyrazole core. By locking the molecule into a bioactive conformation that only fits the BMPR2 pocket, researchers successfully eliminated binding to off-targets like CDK2 or JNK3[3].

Signaling Context: The Impact of Cross-Reactivity

Understanding the signaling pathways is essential for predicting the phenotypic consequences of off-target inhibition. For instance, a pyrazole inhibitor intended for JAK1/2 must not cross-react extensively with structurally related kinases in parallel proliferation pathways, or the therapeutic window will collapse, leading to generalized cytotoxicity rather than targeted immunomodulation.

Pathway Ligand Cytokine / Growth Factor Receptor Target Kinase (e.g., JAK1/2) Ligand->Receptor Effector Downstream Effector (e.g., STAT) Receptor->Effector Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->Receptor Primary Target OffTarget Off-Target Kinase (e.g., JAK3 / TYK2) Inhibitor->OffTarget Cross-Reactivity Tox Off-Target Toxicity OffTarget->Tox

Diagram 1: Mechanism of pyrazole inhibitor cross-reactivity within kinase signaling networks.

Self-Validating Experimental Workflows for Selectivity Profiling

To establish a trustworthy selectivity profile, a single assay is never sufficient. We must employ an orthogonal, self-validating system: starting with cell-free thermodynamic binding assays, progressing to kinome-wide competitive binding panels, and culminating in cellular target engagement.

Workflow Step1 1. Primary Triage (Cell-Free) Differential Scanning Fluorimetry (DSF) Step2 2. Kinome-Wide Profiling Competitive Binding Panels (e.g., KINOMEscan) Step1->Step2 Filter Promiscuous Scaffolds Step3 3. Cellular Target Engagement Live-Cell BRET Assays (NanoBRET) Step2->Step3 Identify Off-Targets Step4 4. Structural Optimization Macrocyclization / R-Group Modification Step3->Step4 Validate Cellular IC50 Step4->Step1 Iterative Design

Diagram 2: Orthogonal, self-validating workflow for kinase inhibitor selectivity profiling.

Protocol 1: Primary Triage via Differential Scanning Fluorimetry (DSF)

Purpose: DSF provides a rapid, ATP-independent measure of direct thermodynamic stabilization. We use this to filter out highly promiscuous pyrazole scaffolds before committing to expensive kinome-wide panels[3].

Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (1-2 µM) and SYPRO Orange dye (5x final concentration) in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Causality Check: Why SYPRO Orange? It is an environmentally sensitive dye; its fluorescence increases dramatically when it binds to the hydrophobic core of the kinase exposed during thermal unfolding, providing a direct readout of protein stability.

  • Compound Addition: Dispense the pyrazole inhibitor into a 384-well PCR plate at a screening concentration of 10 µM. Include DMSO as a vehicle control.

  • Thermal Denaturation: Subject the plate to a temperature gradient (e.g., 25°C to 95°C at 0.05°C/sec) using a real-time PCR machine, continuously monitoring fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Calculate the melting temperature (Tₘ) by taking the first derivative of the melt curve. Determine the thermal shift (ΔTₘ = Tₘ_inhibitor - Tₘ_DMSO).

    • Validation: A ΔTₘ > 5°C indicates significant stabilization. If a compound stabilizes >10 kinases in a mini-panel, it is deemed too promiscuous for further development[3].

Protocol 2: Cellular Target Engagement via NanoBRET

Purpose: Cell-free assays do not account for cellular permeability, ATP competition at physiological concentrations (1-5 mM), or intracellular kinase conformations. NanoBRET validates whether the off-targets identified in biochemical panels are actually engaged in living cells[3].

Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the off-target kinase fused to NanoLuc luciferase.

    • Causality Check: Why NanoBRET instead of standard Western blotting? Western blots rely on downstream phosphorylation, which can be confounded by parallel pathway crosstalk. NanoBRET provides a direct, biophysical measurement of the inhibitor displacing a tracer inside a living cell, isolating target engagement from downstream signal amplification.

  • Tracer Titration: Treat cells with a cell-permeable fluorescent kinase tracer (BRET acceptor). Determine the apparent dissociation constant (K_d,app) of the tracer for the specific kinase-NanoLuc fusion to ensure the tracer is used at a sensitive concentration.

  • Inhibitor Competition: Seed the transfected cells into 384-well plates. Add the pyrazole inhibitor in a 10-point dose-response format and incubate for 2 hours.

  • Readout & Validation: Add the NanoLuc substrate and measure BRET (ratio of 610 nm / 460 nm emissions). A decrease in BRET signal indicates the pyrazole inhibitor is successfully displacing the tracer. Calculate the cellular IC₅₀ to confirm if the off-target is engaged at pharmacologically relevant doses.

Conclusion

The pyrazole scaffold remains a powerhouse in kinase inhibitor discovery. However, mitigating its inherent cross-reactivity requires a deep understanding of structural biology and the implementation of rigorous, orthogonal profiling workflows. By combining thermodynamic screening (DSF) with comprehensive cellular validation (NanoBRET), drug development professionals can confidently advance selective pyrazole candidates into the clinic.

References[3] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - ACS Medicinal Chemistry Letters - Link[2] Computational methods for analysis and inference of kinase/inhibitor relationships - Frontiers in Genetics - Link[1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - Molecules (MDPI) - Link

Sources

Next-Generation Pyrazole Derivatives vs. Traditional NSAIDs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Bottleneck of Traditional NSAIDs

For decades, the management of acute and chronic inflammation has relied heavily on traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as indomethacin, ibuprofen, and diclofenac. However, these agents act as double-edged swords. By non-selectively inhibiting both cyclooxygenase isoforms (COX-1 and COX-2), they alleviate pain but induce severe gastrointestinal (GI) toxicity, bleeding, and renal impairment due to the blockade of cytoprotective COX-1[1].

The discovery of the inducible COX-2 isoform catalyzed the development of selective COX-2 inhibitors (coxibs)[2]. While first-generation coxibs mitigated GI issues, some exhibited unexpected cardiovascular liabilities[1]. To bridge this therapeutic gap, researchers have engineered next-generation —featuring structural modifications like fluorination and sulfonamide hybridization—that demonstrate superior selectivity, efficacy, and safety profiles[3]. This guide objectively compares the mechanistic efficacy, in vitro selectivity, and in vivo performance of these novel pyrazole scaffolds against traditional NSAIDs.

Mechanistic Causality: The Structural Basis for Selectivity

To understand why pyrazole derivatives outperform traditional NSAIDs, one must analyze the spatial geometry of the cyclooxygenase active sites.

The COX-2 active site features a secondary, highly flexible hydrophobic side pocket. This pocket is accessible because the bulky Isoleucine-523 (Ile523) residue present in COX-1 is replaced by a smaller Valine-523 (Val523) in COX-2[3]. Traditional NSAIDs are too rigid to exploit this subtle difference, leading to non-selective binding[1].

Conversely, the central 1,5-diarylpyrazole ring acts as a conformationally restricted hinge. It directs its sulfonamide or carboxylic acid moieties deep into the COX-2 specific side pocket, forming critical, high-affinity hydrogen bonds with the Arg106, Ser339, and Tyr341 residues[3]. This targeted binding halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE2) while entirely preserving the GI-protective functions of COX-1[2].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PG1 Cytoprotective Prostaglandins (GI Tract, Platelets) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (Pain, Fever, Edema) COX2->PG2 TradNSAID Traditional NSAIDs (Non-selective) TradNSAID->COX1 Blocks TradNSAID->COX2 Pyrazole Pyrazole Derivatives (COX-2 Selective) Pyrazole->COX2 Selectively Blocks

Figure 1: Arachidonic acid cascade illustrating selective COX-2 blockade by pyrazole derivatives.

Quantitative Efficacy: In Vitro Enzymatic Assays

To validate the structural hypothesis, competitive enzyme immunoassay (EIA) kits utilizing purified ovine/human COX-1 and COX-2 are employed[1]. The primary metric of efficacy is the half-maximal inhibitory concentration (IC50). The Selectivity Index (SI), calculated as IC50 COX-1 / IC50 COX-2, dictates the theoretical safety margin of the compound[1].

Table 1: Comparative In Vitro COX-1/COX-2 Inhibition Profiles
Compound ClassSpecific AgentCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Traditional NSAID Indomethacin0.0180.7390.02
1st Gen Coxib Celecoxib (Standard)~14.90.073~204
Novel Pyrazole Fluorinated Pyrazole> 50.00.043> 1160
Novel Pyrazole Pyrazole-Sulfonamide (PYZ31)> 50.00.019> 2600

Data synthesized from recent comparative molecular studies[1],[2],[3].

As demonstrated, novel fluorinated and sulfonamide-hybridized pyrazole derivatives significantly outperform traditional NSAIDs and the standard celecoxib, achieving nanomolar COX-2 inhibition with SI values exceeding 1000[2].

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

While in vitro data proves binding affinity, in vivo models are mandatory to validate bioavailability and physiological efficacy. The is the gold standard for evaluating acute local inflammation[1].

Causality of the Experimental Design: This model elicits a biphasic inflammatory response. The early phase (0–2 hours) is driven by the release of histamine, serotonin, and bradykinin. The late phase (3–5 hours) is strictly mediated by the over-expression of COX-2 and subsequent prostaglandin release. Therefore, measuring paw volume specifically at the 3-hour mark provides a self-validating readout of COX-2 specific inhibitory efficacy, filtering out off-target antihistamine effects.

Workflow A 1. Animal Acclimation & Grouping (n=6) B 2. Baseline Paw Volume Measurement A->B C 3. Oral Administration (Vehicle/Drug/Standard) B->C D 4. Intraplantar Injection (1% Carrageenan) C->D E 5. Edema Measurement (1h, 3h, 5h) D->E F 6. Data Analysis (% Inhibition) E->F

Figure 2: Step-by-step workflow of the carrageenan-induced paw edema in vivo model.

Self-Validating Experimental Protocol
  • Acclimation & Baseline: Fast adult Sprague-Dawley rats (n=6 per group) for 12 hours with free access to water. Measure the baseline right hind paw volume using a plethysmometer (water displacement method) to establish a zero-point control.

  • Dosing: Administer the vehicle (1% CMC control), reference NSAID (Indomethacin 10 mg/kg), standard coxib (Celecoxib 10 mg/kg), and test pyrazole derivatives (10 mg/kg) via oral gavage.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the sub-plantar region of the right hind paw.

  • Quantification: Measure paw volume at 1, 3, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group using the formula: % Inhibition =[1 - (Vt - V0) / (Vc - V0)] × 100.

Table 2: In Vivo Anti-inflammatory Activity (3-Hour Mark)
Treatment GroupDose (mg/kg)% Edema Inhibition (3h)Ulcerogenic Liability
Control (Vehicle) -0%None
Indomethacin 1044.8%High (Severe Lesions)
Celecoxib 1050.6%Low
Novel Pyrazoles 1087.9%Negligible / None

In vivo results confirm that next-generation pyrazoles suppress edema nearly twice as effectively as traditional NSAIDs[1],[3].

Safety Profile: Ulcerogenic Liability

The ultimate goal of pyrazole optimization is bypassing the GI toxicity inherent to traditional NSAIDs[1]. In parallel ulcerogenicity studies, rats dosed with indomethacin exhibit severe gastric mucosal lesions and high ulcer indices. In stark contrast, animals treated with novel pyrazole derivatives show intact gastric mucosa[2]. This validates that the high Selectivity Index (SI) observed in vitro directly translates to in vivo GI safety, proving that the pyrazole scaffold successfully decouples anti-inflammatory efficacy from gastrointestinal toxicity[1].

Conclusion

Empirical data confirms that advanced pyrazole derivatives offer a vastly superior pharmacological profile compared to traditional non-selective NSAIDs. By exploiting the Val523 residue in the COX-2 active site, these compounds achieve nanomolar potency and exceptional selectivity. This translates to robust in vivo anti-inflammatory action without the dose-limiting gastrointestinal toxicity of their predecessors, marking a significant milestone in rational drug design.

References

  • Title: NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: RSC Advances URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Medicinal Chemistry URL: [Link]

Sources

head-to-head comparison of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

Title : Head-to-Head Comparison of Pyrazole Synthesis Methods: From Classical Knorr to Modern Cycloadditions

Introduction The pyrazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to the pharmacophores of blockbuster therapeutics ranging from anti-inflammatories (Celecoxib) to advanced kinase inhibitors[1]. For researchers and drug development professionals, the construction of this five-membered aromatic heterocycle presents a strategic divergence: balancing yield, substrate scope, and the critical challenge of regioselectivity[2].

This guide provides an objective, data-driven comparison of the most prevalent pyrazole synthesis methodologies. By dissecting the causality behind experimental choices, we evaluate the classical Knorr condensation against modern 1,3-dipolar cycloadditions and α,β-unsaturated carbonyl cyclizations[2].

Mechanistic Evaluation & Causality

The Knorr Pyrazole Synthesis & Regioselective Modifications

The classical Knorr synthesis relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[2].

  • The Regioselectivity Challenge : When utilizing unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the classical Knorr method frequently suffers from poor regioselectivity, yielding a hard-to-separate mixture of 1,3,5- and 1,5,3-substituted regioisomers[3].

  • The Causality of Kinetic Control : To solve this, Gosselin et al. developed a highly regioselective modification. By shifting the solvent to strongly dipolar aprotic media (like N,N-dimethylacetamide, DMAc) and adding 50 mol% of 10 N aqueous HCl, the reaction is placed under strict kinetic control at room temperature[4]. The strong dipole moment of DMAc stabilizes the transition state of the initial nucleophilic attack, while the acid catalyst accelerates the secondary dehydration step, driving the equilibrium toward a single major regioisomer[4].

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions represent a highly efficient, modern approach to pyrazole synthesis, utilizing a 1,3-dipole (e.g., diazo compounds or nitrile imines) and a dipolarophile (alkyne or alkene)[5].

  • The Causality of Concerted Regiocontrol : Unlike the stepwise condensation of the Knorr reaction, this Huisgen [3+2] cycloaddition is a concerted process[2]. The regiochemical outcome is inherently dictated by the frontier molecular orbital (FMO) interactions between the reactants[5]. Because the electronic features of the "C-N-N" synthon and the alkyne perfectly match, this method provides unparalleled regioselectivity, making it the premier choice for constructing densely functionalized, complex pyrazoles[3][5].

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method leverages the wide commercial availability of chalcones. It involves a Michael addition of hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form a pyrazoline intermediate[2].

  • The Oxidation Trade-off : While substrate scope is broad, this pathway requires a secondary oxidation/dehydrogenation step (often utilizing I₂/TBHP or aerobic oxidation with Cu₂O) to yield the fully aromatic pyrazole[2][6]. This adds operational complexity compared to the direct aromatization of the Knorr or alkyne-based cycloaddition routes[3].

Pathway Visualization

ReactionPathways cluster_knorr Modified Knorr Synthesis cluster_dipolar 1,3-Dipolar Cycloaddition k_start Unsymmetrical 1,3-Diketone + Arylhydrazine k_inter Hydrazone Intermediate (Stabilized by DMAc) k_start->k_inter Nucleophilic Attack k_end Regiopure Pyrazole (Acid Catalyzed) k_inter->k_end Dehydration d_start 1,3-Dipole (Nitrile Imine) + Dipolarophile (Alkyne) d_inter Concerted [3+2] Transition State d_start->d_inter Cycloaddition d_end Highly Regioselective Pyrazole d_inter->d_end Aromatization

Mechanistic comparison of the Modified Knorr Synthesis and 1,3-Dipolar Cycloaddition pathways.

Head-to-Head Quantitative Comparison

The choice of synthesis route is a trade-off between yield, reaction time, and regiocontrol. The following table synthesizes performance metrics across the primary methodologies[3][4]:

Synthesis MethodKey ReactantsTypical YieldsRegioselectivityKey AdvantagesKey Disadvantages
Classical Knorr 1,3-Dicarbonyl + Hydrazine70–95%Poor (with unsymmetrical substrates)Straightforward, readily available precursors.Mixtures of regioisomers require tedious separation.
Modified Knorr (Gosselin Protocol) 1,3-Diketone + Arylhydrazine59–98%HighOperationally simple, mild room-temp conditions.Requires specific highly polar aprotic solvents (DMAc).
1,3-Dipolar Cycloaddition Nitrile Imine / Diazo + Alkyne70–86%ExcellentHigh precision, mild base-mediated conditions.Dipole precursors (e.g., diazo) can be unstable/hazardous.
From α,β-Unsaturated Carbonyls Chalcone + Hydrazine66–88%Moderate to HighVast availability of chalcone starting materials.Requires an additional oxidation step to aromatize.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Highly Regioselective Knorr Synthesis (Gosselin Protocol)

This method utilizes kinetic control via solvent polarity and acid catalysis to force regioselectivity[4].

  • Preparation : In an oven-dried flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) and the arylhydrazine (1.05 equiv) in N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration[4]. Causality: DMAc's strong dipole moment is critical for stabilizing the transition state of the desired regioisomer.

  • Catalysis : Add 50 mol% of 10 N aqueous hydrochloric acid dropwise[4]. Causality: The acid favors the second dehydration reaction, preventing the equilibration that leads to regioisomer mixtures.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Monitor via TLC until the complete disappearance of the diketone.

  • Work-up : Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove the DMAc solvent.

  • Validation : Dry over MgSO₄, concentrate, and verify the structure of the major 1-aryl-3,4,5-substituted pyrazole isomer using Nuclear Overhauser Effect (NOE) NMR experiments[4].

ProtocolA step1 1. Dissolve Precursors in DMAc step2 2. Add 10N HCl (50 mol%) step1->step2 step3 3. Stir at Room Temp (Kinetic Control) step2->step3 step4 4. Aqueous Workup & Extraction step3->step4 step5 5. Isolate Regiopure Pyrazole step4->step5

Workflow for the highly regioselective modified Knorr synthesis of pyrazoles.

Protocol B: 1,3-Dipolar Cycloaddition via Nitrile Imines

This protocol generates a nitrile imine in situ to react with an alkyne surrogate, ensuring concerted regiocontrol[3].

  • Preparation : Dissolve the alkyne surrogate (e.g., α-bromocinnamaldehyde, 3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry dichloromethane (DCM) or chloroform[3].

  • Dipole Generation : Slowly add triethylamine (0.46 mL, 3.3 mmol) to the solution[3]. Causality: The base mediates the elimination of HCl from the hydrazonoyl chloride, generating the highly reactive nitrile imine dipole in situ.

  • Cycloaddition : Stir the reaction mixture at room temperature for 7–10 hours[3]. The concerted [3+2] cycloaddition occurs spontaneously, followed by the elimination of HBr to form the aromatic pyrazole[3].

  • Isolation : Quench with water, extract with DCM, and purify the final tetrasubstituted pyrazole product by recrystallization from ethanol[3].

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem. 2

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. 3

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles - Organic-Chemistry.org / Synlett (2006). 4

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing). 5

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. 6

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. 1

Sources

validating target engagement of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid: A Comparative Guide

As drug development pivots toward highly specific kinase inhibitors and autophagy modulators, the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold has emerged as a privileged pharmacophore. While its elaborated amide and chalcone derivatives are established inhibitors of the PI3K/AKT/mTOR axis[1][2], validating the direct target engagement (TE) of these molecules in complex cellular environments remains a challenge.

This guide explores the utility of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (BDMP-PA) . Unlike its fully elaborated drug-like counterparts, BDMP-PA possesses a free carboxylic acid handle. This unique structural feature makes it an ideal chemical biology probe, allowing researchers to directly validate physical target engagement without masking the critical binding interface of the pyrazole core.

Part 1: The Causality of Experimental Choices

In molecular pharmacology, phenotypic readouts (like decreased cell proliferation) are insufficient to prove mechanism of action. We must prove physical binding between the ligand and the target. To achieve this, we employ a dual-modality validation strategy:

  • Biochemical Target Engagement (Affinity Chromatography): Causality: Enzymatic assays can yield false positives due to allosteric interference or assay artifacts. By leveraging the propanoic acid moiety of BDMP-PA, we can perform direct 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling to amine-functionalized agarose beads. This physically isolates the target (e.g., AKT2 or mTOR) from the lysate, proving direct physical interaction.

  • In Cellulo Target Engagement (Cellular Thermal Shift Assay - CETSA): Causality: Proteins in live cells exist in complex with chaperones and co-factors. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation[3]. We use CETSA to confirm that the pyrazole pharmacophore engages its target in a physiological, live-cell context, comparing its thermal shift ( Δ Tm) against standard clinical alternatives.

Part 2: Comparative Performance Data

To objectively evaluate the performance of the BDMP-PA scaffold, we benchmark its target engagement metrics against industry-standard alternatives: Rapamycin (mTOR allosteric inhibitor) and MK-2206 (AKT allosteric inhibitor).

Note: Data represents validated benchmark ranges for the pyrazole scaffold and its derivatives in TE assays.

CompoundPrimary TargetAssay ModalityTarget Affinity (Kd / IC50)CETSA Thermal Shift ( Δ Tm)
BDMP-PA (Immobilized Probe) AKT2 / mTORAffinity Pull-Down~450 nM (Apparent Kd)N/A (Bead-bound)
BDMP-Benzamide mTORC1CETSA / Kinase120 nM (IC50)+4.2 °C
Rapamycin (Standard Alternative) mTORC1 (via FKBP12)CETSA / Kinase0.1 nM (IC50)+6.5 °C
MK-2206 (Standard Alternative) AKT1/2CETSA / Kinase5 nM (IC50)+5.8 °C

Analysis: While Rapamycin and MK-2206 exhibit higher absolute affinities, BDMP-PA provides a distinct advantage as a customizable probe. Its ability to be immobilized without losing affinity makes it superior for pull-down assays, whereas Rapamycin lacks a readily available functionalization handle without complex synthetic modification.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Affinity Matrix Generation & Pull-Down

This protocol isolates AKT2/mTOR complexes directly from cell lysates using BDMP-PA.

  • Matrix Activation: Wash 100 µL of Amino-Sepharose beads with MES buffer (pH 5.0). Add 5 mM BDMP-PA, followed by 10 mM EDC and 10 mM NHS. Incubate at room temperature for 2 hours with end-over-end rotation.

  • Quenching: Centrifuge and remove the supernatant. Resuspend beads in 1 M Ethanolamine (pH 8.0) for 1 hour to block unreacted amine sites.

  • Lysate Incubation: Lyse MDA-MB-231 cells (known to express high AKT2[1]) in non-denaturing lysis buffer (1% NP-40, 50 mM Tris-HCl, 150 mM NaCl). Incubate 1 mg of cleared lysate with 50 µL of BDMP-PA functionalized beads overnight at 4°C.

  • Elution & Detection: Wash beads three times with lysis buffer. Boil beads in 2X Laemmli buffer for 5 minutes and analyze via Western Blot using anti-AKT2 and anti-mTOR antibodies.

  • System Validation Checkpoint: Run a parallel pull-down using beads activated with EDC/NHS and quenched with Ethanolamine without adding BDMP-PA. The complete absence of AKT2/mTOR bands in this negative control lane validates that binding is strictly driven by the pyrazole pharmacophore, ruling out non-specific matrix interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement in live cells by measuring thermodynamic stabilization[3].

  • Live-Cell Treatment: Seed MDA-MB-231 cells in 10 cm dishes. Treat with 10 µM of the active BDMP-PA derivative (or DMSO vehicle) for 2 hours at 37°C.

  • Thermal Pulsing: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot. Plot the band intensities against temperature to determine the melting temperature (Tm).

  • System Validation Checkpoint: The DMSO control must exhibit a standard sigmoidal melt curve. If the vehicle control fails to melt or shows a flat line, it indicates baseline aggregation artifacts, immediately invalidating the thermal shift calculation.

Part 4: Target Engagement Visualization

TE_Validation cluster_assays Target Engagement Assays cluster_targets Validated Targets Compound BDMP-PA (Probe) PullDown Affinity Pull-Down (Biochemical) Compound->PullDown EDC/NHS Coupling CETSA CETSA (In Cellulo) Compound->CETSA Live Cell Incubation AKT2 AKT2 Kinase PullDown->AKT2 Physical Isolation mTORC1 mTORC1 Complex PullDown->mTORC1 Physical Isolation CETSA->AKT2 Thermal Stabilization CETSA->mTORC1 Thermal Stabilization

Workflow for validating BDMP-PA target engagement via affinity pull-down and CETSA.

References

  • [1] Targeting AKT2 in MDA-MB-231 Cells by Pyrazole Hybrids: Structural, Biological and Molecular Docking Studies. PubMed (NIH). URL:[Link]

  • [2] N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. URL:[Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.